1-allyl-1H-benzimidazole-2-carbaldehyde

概述

描述

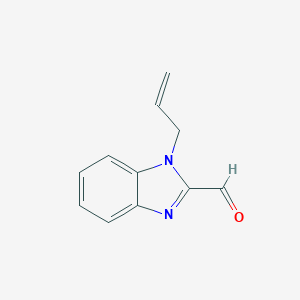

1-Allyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H10N2O. It is a derivative of benzimidazole, featuring an allyl group at the nitrogen atom and an aldehyde group at the second position of the benzimidazole ring.

准备方法

Synthetic Routes and Reaction Conditions

1-Allyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-allyl-1H-benzimidazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process .

化学反应分析

Types of Reactions

1-Allyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various electrophiles, depending on the desired substitution pattern.

Major Products Formed

Oxidation: 1-Allyl-1H-benzimidazole-2-carboxylic acid

Reduction: 1-Allyl-1H-benzimidazole-2-methanol

Substitution: Various substituted benzimidazole derivatives.

科学研究应用

Synthesis Overview

| Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of 1-allyl-1H-benzimidazole with aldehydes or ketones. |

| Oxidation | The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents. |

| Reduction | Reduction of the aldehyde to an alcohol using reducing agents like NaBH4. |

Chemistry

1-Allyl-1H-benzimidazole-2-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Research indicates that this compound exhibits potential antimicrobial and antiparasitic properties. Studies have shown that derivatives of benzimidazole compounds often interact with biological targets, influencing enzyme activity and cellular processes.

Medicine

The compound is explored as a pharmacophore in drug design. Its structural similarity to nucleotides positions it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is involved in developing advanced materials such as polymers and coatings. Its reactivity allows it to be integrated into formulations that require specific chemical properties.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Drug Development

In a related study, derivatives of this compound were tested for their efficacy against cancer cell lines. The results highlighted its ability to induce apoptosis in specific cancer types, indicating promise for further development as an anticancer drug.

作用机制

The mechanism of action of 1-allyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

相似化合物的比较

1-Allyl-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds, such as:

1-Isopropyl-1H-benzimidazole-2-carbaldehyde: Similar structure but with an isopropyl group instead of an allyl group.

1-Propyl-1H-imidazole-2-carbaldehyde: Similar structure but with a propyl group and an imidazole ring instead of a benzimidazole ring.

2-Ethyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with an ethyl group and a carboxylic acid group at different positions.

生物活性

1-Allyl-1H-benzimidazole-2-carbaldehyde (ABCA) is a heterocyclic compound derived from benzimidazole, characterized by an allyl group at the nitrogen atom and an aldehyde group at the second position of the benzimidazole ring. Its molecular formula is C₁₁H₁₀N₂O. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

ABCA's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the benzimidazole ring can undergo substitution reactions.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including ABCA, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be below 10 µg/mL for several derivatives, suggesting potent antimicrobial properties .

The exact mechanism of action for ABCA is not fully elucidated; however, it is believed to interact with key enzymes and receptors due to its structural similarity to nucleotides. Such interactions may disrupt essential biochemical pathways in target organisms, leading to their inhibition or death .

Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of benzimidazole derivatives, ABCA was evaluated alongside various analogs. The results demonstrated that ABCA exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized a series of bioassays to confirm the efficacy of the compound in inhibiting bacterial growth .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of ABCA with potential biological targets involved in bacterial resistance mechanisms. These studies revealed that ABCA has a favorable binding profile with certain proteins, indicating its potential as a lead compound in drug development aimed at overcoming antibiotic resistance .

Research Findings

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-allyl-1H-benzimidazole-2-carbaldehyde, and what experimental parameters are critical for optimizing yield?

- Answer : A representative synthesis involves microwave-assisted cycloaddition. For example, reacting this compound with N-cyclohexylhydroxylamine hydrochloride in ethanol under microwave irradiation (80°C, 30 minutes) yields two products. Key parameters include temperature control, solvent polarity (ethanol enhances reaction homogeneity), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to hydroxylamine). Post-reaction purification via gradient column chromatography (ethyl acetate/ethanol) is essential for isolating products .

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used. SHELXL refines small-molecule structures robustly, even with twinned or high-resolution data, while WinGX integrates workflows for data processing .

Q. What are the typical chemical reactions involving the aldehyde group in this compound?

- Answer : The aldehyde undergoes:

- Oxidation : Forms carboxylic acids using KMnO₄ (acidic conditions).

- Reduction : Converts to alcohols via NaBH₄.

- Condensation : Forms Schiff bases with amines (e.g., hydrazines).

These reactions require pH control (acid/base catalysts) and anhydrous solvents (e.g., ethanol, dichloromethane) .

Q. What spectroscopic techniques are used to confirm its purity and structure?

- Answer :

Q. How does the allyl group influence reactivity in cycloaddition reactions?

- Answer : The allyl moiety acts as a dienophile in [3+2] cycloadditions, enabling regioselective formation of isoxazolidine derivatives. Steric effects from the benzimidazole ring can direct reaction pathways, favoring endo/exo products depending on substituents .

Advanced Questions

Q. How can computational methods predict hydrogen-bonding patterns in its crystalline form?

- Answer : Graph-set analysis (Etter’s method) identifies recurring motifs (e.g., chains, rings) in hydrogen-bonded networks. Software like Mercury (CCDC) visualizes interactions, while density functional theory (DFT) calculates bond energies. For example, the aldehyde O atom often participates in C–H···O interactions with adjacent benzimidazole protons .

Q. What challenges arise in refining its crystal structure using SHELXL, and how are they resolved?

- Answer : Challenges include:

- Disorder : Common in allyl groups; resolved via PART instructions and isotropic refinement.

- Twinned Data : Use TWIN/BASF commands for multi-component refinement.

Validation tools like PLATON check for missed symmetry or voids .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact product distribution in cycloadditions?

- Answer : Microwave irradiation enhances reaction rates (30 minutes vs. hours under reflux) and selectivity. Higher dielectric heating in ethanol promotes polar transition states, favoring kinetic over thermodynamic products. For example, Entry 4 in yields two distinct products (A and B) via controlled energy input .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the benzimidazole ring?

- Answer :

- Directing Groups : The aldehyde at C2 deactivates the ring, directing electrophiles to C5/C6 positions.

- Lewis Acid Catalysts : FeCl₃ or AlCl₃ enhance nitration at meta positions.

- Solvent Effects : Polar aprotic solvents (DMF) stabilize charged intermediates .

Q. How can differential scanning calorimetry (DSC) and TGA elucidate its thermal stability for material science applications?

- Answer :

属性

IUPAC Name |

1-prop-2-enylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNUVSLWAQTFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。